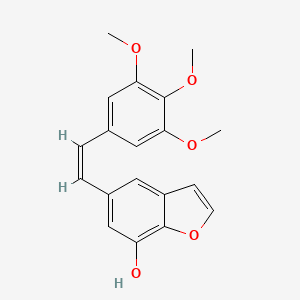![molecular formula C11H9N3S B12891825 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole CAS No. 62947-14-2](/img/structure/B12891825.png)
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole is a heterocyclic compound that belongs to the class of pyrazoloisothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-ethoxy-2-butenethioamide with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole involves its interaction with specific molecular targets. For instance, it may inhibit the growth of fungi by interfering with their cell wall synthesis or disrupt bacterial enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-phenyl-6H-pyrazolo[4,3-d]isothiazole: Known for its antifungal activity.
4-Methyl-6-phenyl-6H-pyrazolo[3,4-c]isothiazole: Another isomer with similar biological properties.
Uniqueness
4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
62947-14-2 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-methyl-6-phenylpyrazolo[4,3-d][1,2]thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-10-7-12-15-11(10)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
KFKACXDRAQUVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


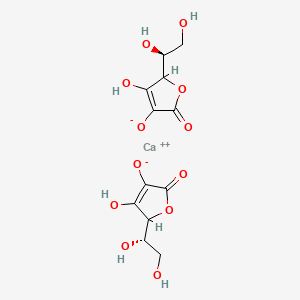
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)

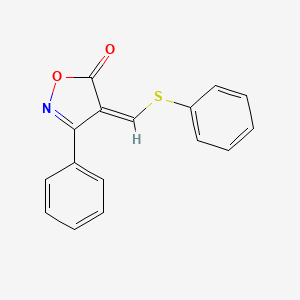
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
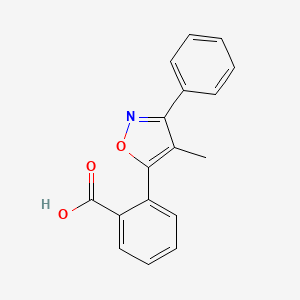
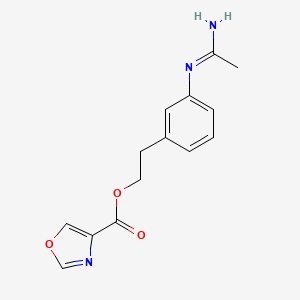

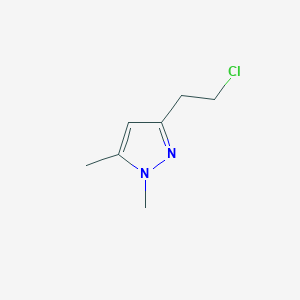
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
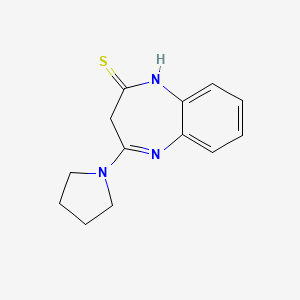
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)
